molecular formula C20H19F3N2S B2939630 2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226426-83-0

2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2939630
CAS No.: 1226426-83-0
M. Wt: 376.44
InChI Key: QHVWTQBBMMYZOZ-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic compound characterized by its unique combination of an imidazole ring, a trifluoromethyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions:

  • Imidazole Ring Formation: : The initial step often includes the formation of the imidazole ring. This can be achieved via the Debus-Radziszewski imidazole synthesis method, where a 1,2-diketone and a primary amine are reacted in the presence of an aldehyde.

  • Introduction of Aromatic Substituents: : Subsequent steps involve introducing the trifluoromethyl, p-tolyl, and isopropylthio groups. These can be incorporated through electrophilic aromatic substitution reactions using appropriate reagents such as trifluoromethyl iodide, toluene, and isopropyl thiolate.

Industrial Production Methods

Industrial-scale production might require optimizing reaction conditions to improve yield and efficiency. Techniques such as:

  • Flow Chemistry: : Continuously flowing reactants through a reaction chamber to enhance reaction control and scalability.

  • Microwave-Assisted Synthesis: : Using microwave radiation to accelerate reaction rates, potentially improving yield and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidation reactions involving 2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can convert the sulfur moiety to sulfoxide or sulfone derivatives.

  • Reduction: : Reductive processes might target the aromatic nitro groups, if present, converting them to amines.

  • Substitution: : Nucleophilic or electrophilic aromatic substitutions can be employed to modify the substituents on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane are typical.

  • Reduction: : Commonly used reagents include sodium borohydride or catalytic hydrogenation with palladium on carbon (Pd/C).

  • Substitution: : Lewis acids such as aluminum chloride (AlCl₃) for electrophilic aromatic substitution.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amino derivatives.

  • Substitution: : Varied aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

2-(Isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has piqued interest due to its distinctive properties:

  • Chemistry: : Useful as a building block for synthesizing complex organic molecules.

  • Medicine: : Exploration as a pharmaceutical candidate, possibly targeting specific receptors or enzymes.

  • Industry: : Utility in material science for developing novel polymers or as catalysts in specific reactions.

Mechanism of Action

Understanding the detailed mechanism involves investigating how it interacts at a molecular level:

  • Molecular Targets and Pathways: : This compound may inhibit or activate enzymes by binding to active sites or allosteric sites, altering the enzyme's conformation and activity. Pathway analysis could reveal its effects on metabolic or signaling pathways.

Comparison with Similar Compounds

Compared to other imidazole derivatives, 2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exhibits unique characteristics:

  • Similar Compounds: : Other imidazole derivatives, such as ketoconazole and metronidazole, known for their antifungal and antibacterial properties.

  • Uniqueness: : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropylthio and p-tolyl groups introduce steric and electronic effects influencing biological activity.

There you have it. Anything specific you want to dive into further?

Properties

IUPAC Name

5-(4-methylphenyl)-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2S/c1-13(2)26-19-24-12-18(15-9-7-14(3)8-10-15)25(19)17-6-4-5-16(11-17)20(21,22)23/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVWTQBBMMYZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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